

An In-depth Technical Guide to Cinnamyl Valerate: Chemical Structure and Properties

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Compound of Interest

Compound Name: Cinnamyl valerate

Cat. No.: B077708

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Abstract

Cinnamyl valerate, a cinnamate ester, is a compound of interest in the flavor and fragrance industries with potential applications in other chemical and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance. All quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis are provided. This document also includes visualizations of a representative synthesis workflow and a hypothetical biological signaling pathway, generated using the DOT language, to facilitate a deeper understanding of its chemical and potential pharmacological characteristics.

Chemical Structure and Identification

Cinnamyl valerate, systematically named [(E)-3-phenylprop-2-enyl] pentanoate, is the ester formed from cinnamyl alcohol and valeric acid.

Table 1: Chemical Identification of **Cinnamyl Valerate**

Identifier	Value	Reference
IUPAC Name	[(E)-3-phenylprop-2-enyl] pentanoate	
Synonyms	Cinnamyl pentanoate, 3-Phenyl-2-propenyl pentanoate	[1]
CAS Number	10482-65-2	[2]
Molecular Formula	C ₁₄ H ₁₈ O ₂	[2]
Molecular Weight	218.29 g/mol	[3]
Canonical SMILES	<chem>CCCCC(=O)OCC=CC1=CC=C</chem> <chem>C=C1</chem>	[2]
InChI	InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3/b10-7+	[1]
InChIKey	FLSKWIBFXUNBAW- JXMROGBWSA-N	[1]

Physicochemical Properties

The physicochemical properties of **cinnamyl valerate** are crucial for its handling, formulation, and potential applications. While experimental data for some properties are limited, a combination of experimental and predicted values is presented below. For context, experimental data for the closely related isomer, cinnamyl isovalerate, is also provided where available.

Table 2: Physicochemical Properties of **Cinnamyl Valerate**

Property	Value	Data Type	Reference
Physical State	Colorless liquid	Experimental	
Odor	Sweet, balsamic, fruity	Experimental	
Boiling Point	328.8 °C (at 760 mmHg)	Experimental	[3]
Melting Point	51.15 °C	Predicted	[4]
Density	1.008 g/cm ³	Experimental	[3]
Solubility in Water	7.167 mg/L at 25 °C	Predicted	[5]
Solubility in Organic Solvents	Soluble in alcohol	Experimental	[5]
logP (Octanol-Water Partition Coefficient)	4.32	Predicted	[4]
Refractive Index	nD20: 1.518 - 1.524 (for Cinnamyl Isovalerate)	Experimental	[6][7]
Flash Point	131.67 °C	Experimental	[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **cinnamyl valerate**. While a complete set of experimentally verified spectra for **cinnamyl valerate** is not readily available in the public domain, characteristic spectral features can be inferred from data on its constituent parts (cinnamyl alcohol and valeric acid) and similar cinnamyl esters.

Table 3: Predicted and Representative Spectroscopic Data for **Cinnamyl Valerate**

Technique	Predicted/Representative Data
^1H NMR	δ ~7.2-7.4 (m, 5H, Ar-H), ~6.6 (d, 1H, =CH-), ~6.2 (dt, 1H, -CH=), ~4.7 (d, 2H, -O-CH ₂ -), ~2.3 (t, 2H, -CO-CH ₂ -), ~1.6 (m, 2H, -CH ₂ -), ~1.3 (m, 2H, -CH ₂ -), ~0.9 (t, 3H, -CH ₃)
^{13}C NMR	δ ~173 (C=O), ~136 (Ar-C), ~134 (=CH-), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~126.5 (Ar-CH), ~123 (=CH-), ~65 (-O-CH ₂ -), ~34 (-CO-CH ₂ -), ~27 (-CH ₂ -), ~22 (-CH ₂ -), ~13 (-CH ₃)
IR (Infrared)	~3030 cm ⁻¹ (aromatic C-H stretch), ~2960, 2870 cm ⁻¹ (aliphatic C-H stretch), ~1735 cm ⁻¹ (C=O ester stretch), ~1650 cm ⁻¹ (C=C stretch), ~1160 cm ⁻¹ (C-O stretch), ~965 cm ⁻¹ (trans C-H bend)
Mass Spectrometry (EI)	m/z (%): 117 (100), 115 (50), 91 (40), 218 (M ⁺ , 20), 102 (15) [1]

Note: NMR chemical shifts (δ) are in ppm. Predicted values are based on the analysis of similar compounds such as cinnamyl acetate and cinnamyl alcohol.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols for Synthesis

Cinnamyl valerate is typically synthesized via the esterification of cinnamyl alcohol with valeric acid or its derivatives. The two most common laboratory-scale methods are Fischer esterification and Steglich esterification.

Fischer Esterification

This method involves the direct acid-catalyzed reaction between an alcohol and a carboxylic acid.

Materials:

- Cinnamyl alcohol (1.0 eq)

- Valeric acid (1.2 eq)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
- Toluene (as solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane or diethyl ether (for extraction)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cinnamyl alcohol, valeric acid, and toluene.
- Add the catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **cinnamyl valerate**.

Steglich Esterification

This method allows for esterification under milder conditions using a coupling agent and a catalyst.

Materials:

- Cinnamyl alcohol (1.0 eq)
- Valeric acid (1.2 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
- Anhydrous dichloromethane (as solvent)

Procedure:

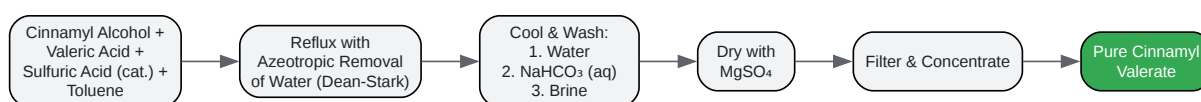
- In a dry round-bottom flask under an inert atmosphere, dissolve cinnamyl alcohol, valeric acid, and DMAP in anhydrous dichloromethane.
- Cool the mixture in an ice bath.
- In a separate flask, dissolve DCC or EDC in anhydrous dichloromethane and add this solution dropwise to the reaction mixture with stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.
- Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

- Purify the resulting crude ester by column chromatography on silica gel.

Visualized Experimental Workflow and Potential Biological Signaling

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the general workflow for the synthesis of **cinnamyl valerate** via Fischer esterification.

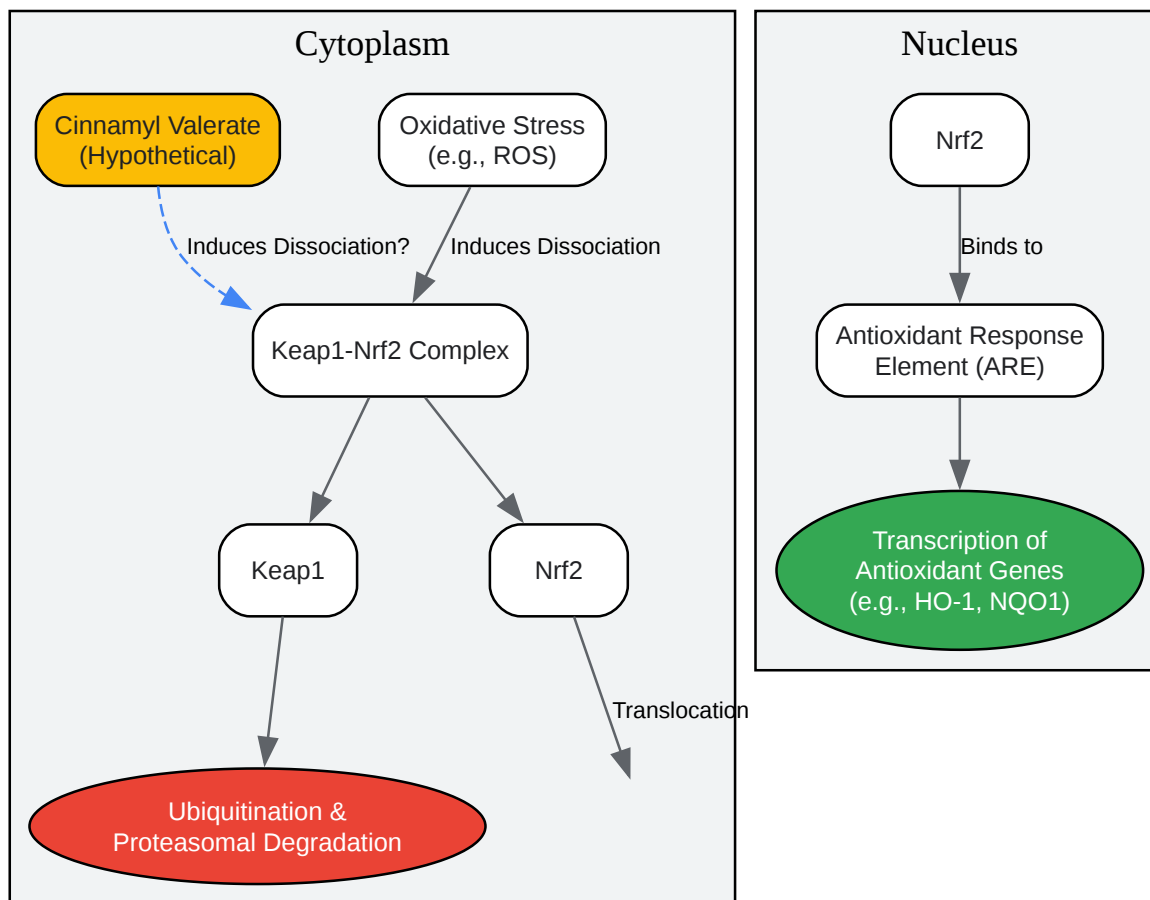


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Fischer Esterification Workflow

Hypothetical Biological Signaling Pathway

While specific studies on the biological signaling pathways of **cinnamyl valerate** are lacking, many cinnamyl derivatives exhibit antioxidant and anti-inflammatory properties. A plausible, yet hypothetical, mechanism of action could involve the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.



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Hypothetical Nrf2 Pathway Modulation

Applications and Future Directions

Currently, **cinnamyl valerate** is primarily utilized in the flavor and fragrance industry for its unique aromatic profile. However, given the known biological activities of other cinnamyl esters, further research into the pharmacological properties of **cinnamyl valerate** is warranted.[6] Areas for future investigation could include its potential as an antimicrobial, antioxidant, or anti-inflammatory agent. Its physicochemical properties, such as its lipophilicity, may also make it a candidate for evaluation in drug delivery systems.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of **cinnamyl valerate**. While there is a foundation of knowledge regarding its basic chemistry, significant opportunities exist for further research, particularly concerning its biological activity and potential applications in drug development. The experimental protocols and compiled data herein serve as a valuable resource for scientists and researchers interested in exploring the potential of this and related compounds.

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